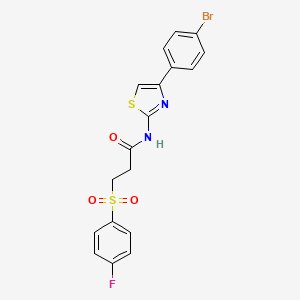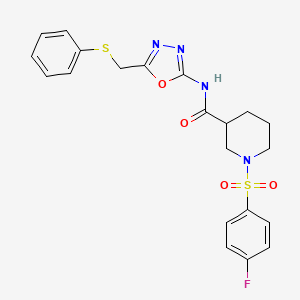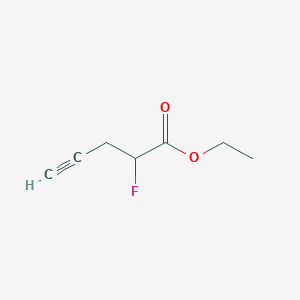
Ethyl 2-fluoropent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoropent-4-ynoate is a chemical compound with the CAS Number: 2378806-54-1. It has a molecular weight of 144.15 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 2-fluoropent-4-ynoate has been involved in various chemical synthesis processes. A catalyst-free domino reaction involving this compound resulted in the synthesis of furan derivatives, some of which showed significant mortality against Myzus persicae (Zhao et al., 2020). Additionally, the compound's substrate analogs were potent inhibitors of enzymes such as 4-oxalocrotonate tautomerase and vinylpyruvate hydratase, highlighting its potential in biochemical studies (Johnson et al., 2004). Moreover, a double Michael-addition reaction utilizing this compound resulted in the synthesis of benzo[1,3]dioxole derivatives, showcasing its versatility in organic chemistry (Ndong et al., 2018).
Biological and Medicinal Applications
In the biological realm, this compound-based compounds were found to have antimicrobial activities, emphasizing their potential utility in medicinal chemistry (Kumar et al., 2016). Moreover, the compound played a role in the synthesis of ethyl 3-(trimethylsilyl)propiolate, which was used in nickel-catalyzed reductive coupling studies, contributing to the understanding of complex organic reactions (Rodrigo & Guan, 2017).
Biochemical Studies
The compound has been used in the synthesis and evaluation of substrate analogues as potential inhibitors for enzymes involved in the catechol meta-fission pathway, illustrating its significance in biochemical research (Johnson et al., 2004).
Safety and Hazards
While specific safety and hazard information for Ethyl 2-fluoropent-4-ynoate is not available, it’s generally recommended to ensure adequate ventilation, use personal protective equipment as required, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing it into the environment .
Propiedades
IUPAC Name |
ethyl 2-fluoropent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYEMBGSUSQOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

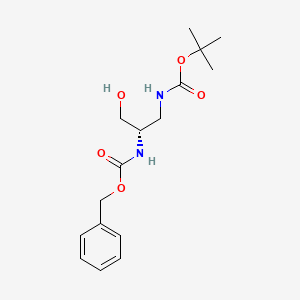
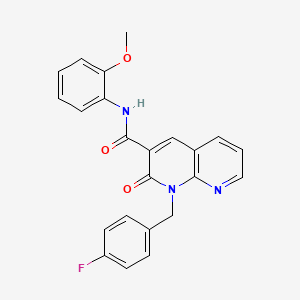
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)
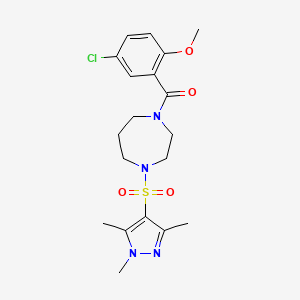
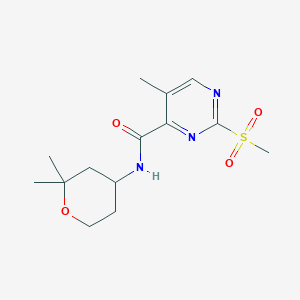
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
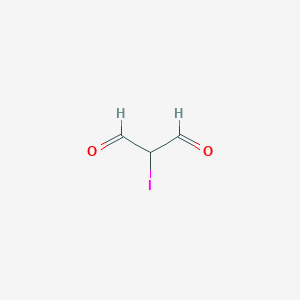
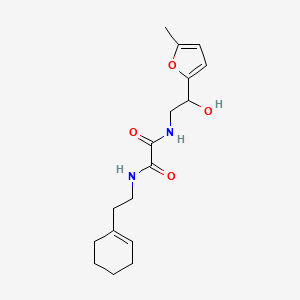
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)
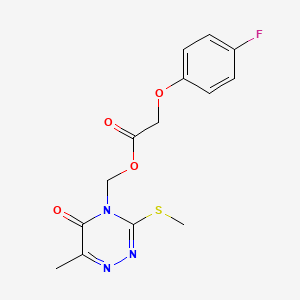
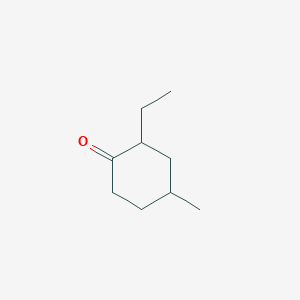
![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)
